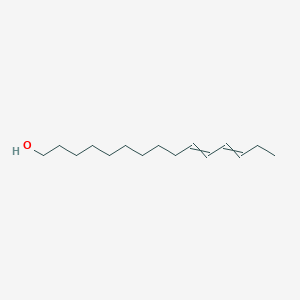

Pentadeca-10,12-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

63024-96-4 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

pentadeca-10,12-dien-1-ol |

InChI |

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-6,16H,2,7-15H2,1H3 |

InChI Key |

DLKZADOXJGINMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CCCCCCCCCCO |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Pentadecadien 1 Ol Derivatives

Phytochemical Investigations and Terrestrial Plant Sources

Identification of Pentadeca-6,9-dien-1-ol in Bletilla striata

Phytochemical analysis of Bletilla striata, a medicinal plant from the Orchidaceae family, has led to the identification of numerous volatile components. nih.govresearchgate.net Using an ultrasonic-assisted extraction method followed by gas chromatography-mass spectrometry (GC-MS), researchers have identified Pentadeca-6,9-dien-1-ol as a significant constituent in the plant's buds. nih.govresearchgate.netresearchgate.net In one study, this compound represented 9.29% of the total volatile components extracted from the buds. nih.govresearchgate.net The investigation of different plant parts revealed that the composition of volatile compounds, including the presence of Pentadeca-6,9-dien-1-ol, shows tissue specificity. researchgate.net

Detection of 6Z,9Z-Pentadeca-6,9-dien-1-ol in Kaempferia galanga Rhizome Oils

The rhizome oils of Kaempferia galanga, a tropical plant utilized for both culinary and medicinal purposes, have been found to contain the specific isomer 6Z,9Z-Pentadeca-6,9-dien-1-ol. ugm.ac.idresearchgate.netresearchgate.net This long-chain alcohol was identified through GC-MS analysis of oils extracted from two different varieties of K. galanga using both steam distillation and maceration techniques. ugm.ac.idresearchgate.netresearchgate.netresearchgate.net The presence of this compound was noted in oils obtained through the maceration method. ugm.ac.idresearchgate.netresearchgate.net Further research has also reported the presence of (Z)6,(Z)9-Pentadecadien-1-ol in Ageratum conyzoides. nih.gov

Isolation and Characterization of 1-p-tolyl Pentadeca-7,9-dien-1-ol from Rhus vulgaris

A study focused on the leaves of Rhus vulgaris, commonly known as sumac, resulted in the isolation of a novel derivative, 1-p-tolyl Pentadeca-7,9-dien-1-ol. orientaljphysicalsciences.orgdntb.gov.uaresearchgate.netresearchgate.netorientaljphysicalsciences.org The isolation was achieved through column chromatography of the methanolic extract, with the compound being eluted using a methanol:chloroform (B151607) (1:8) mixture. orientaljphysicalsciences.orgresearchgate.netorientaljphysicalsciences.org The structural elucidation of this compound was carried out using Fourier transform infrared spectroscopy (FTIR) and one-dimensional nuclear magnetic resonance (1D NMR) spectroscopy. orientaljphysicalsciences.orgresearchgate.net

Presence of Pentadeca-5,10-dien-1-ol in Viola odorata Floral Extracts

Investigations into the volatile components of Viola odorata (sweet violet) leaves have identified the presence of Pentadeca-5,10-dien-1-ol. prota4u.orgresearchgate.netijbpr.inresearchgate.net This compound was among over 100 separated components from extracts obtained using 1,1,2-trichloro-1,2,2-trifluoroethane and hexane (B92381) as solvents. prota4u.org It is classified as a long-chain fatty alcohol. nih.gov

Extraction from Unspecified Plant Oils Yielding Pentadeca-9,11-dien-1-ol

Pentadeca-9,11-dien-1-ol can be sourced from certain plant oils that are rich in long-chain fatty acids. smolecule.com This long-chain fatty alcohol is also recognized as a sex pheromone component in female moths of the Tortricidae and Noctuidae families. smolecule.com

Marine Organism Sources of Pentadecadien-1-ol Isomers

While the primary focus has been on terrestrial plants, research has also indicated the presence of Pentadecadien-1-ol isomers in marine environments. For instance, new diynoic derivatives of the natural marine product lembehyne B have been synthesized, highlighting the potential for discovering novel related compounds from marine sources. acs.org

Table 1: Summary of Pentadecadien-1-ol Derivatives in Terrestrial Plants

Table 2: List of Chemical Compounds Mentioned

Identification of Z,Z-2,5-Pentadecadien-1-ol in Cypraea arabica

A notable derivative, Z,Z-2,5-Pentadecadien-1-ol, has been identified as a bioactive component in the methanolic extract of the marine gastropod mollusk Cypraea arabica. amazonaws.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of the whole body tissue extract of Cypraea arabica revealed the presence of this unsaturated alcoholic compound. amazonaws.comresearchgate.netnih.gov In one study, Z,Z-2,5-Pentadecadien-1-ol was one of 23 compounds identified from the extract. amazonaws.comresearchgate.net This compound is classified as an unsaturated alcoholic compound. nih.gov

Related Pentadecane Acetogenins in Marine Mollusks (e.g., Aplysia fasciata)

The sea hare, Aplysia fasciata, is known to bioaccumulate various secondary metabolites from its diet, including C15-acetogenins. researchgate.netresearchgate.net These compounds are derived from the polyketide pathway and are considered chemotaxonomic markers for certain marine algae. researchgate.net While the primary focus of many studies on Aplysia has been on halogenated terpenes, these sea hares also sequester a variety of other chemical classes, including C-15 acetogenins. researchgate.net The accumulation of these compounds often serves as a chemical defense mechanism for the sea hare. researchgate.net

Advanced Extraction and Chromatographic Isolation Techniques

The isolation of specific lipid compounds like Pentadecadien-1-ol derivatives from natural sources requires sophisticated extraction and purification methods.

Solvent-Based Extraction Approaches (e.g., Soxhlet Extraction, Maceration)

Soxhlet Extraction: This technique is a continuous solid-liquid extraction method that utilizes a specialized apparatus to repeatedly wash a solid material with a solvent. york.ac.uk It is particularly effective for extracting compounds with limited solubility in the chosen solvent, as the solvent is continuously recycled. york.ac.ukedu.krd The process involves heating the solvent, allowing its vapor to condense and drip onto the solid sample held in a thimble. york.ac.uk The solvent, containing the dissolved compounds, then siphons back into the solvent flask. york.ac.uk This cyclical process ensures efficient extraction of the desired compounds. york.ac.ukedu.krd Soxhlet extraction is widely used for obtaining natural products like lipids, essential oils, and alkaloids from plant and animal materials. edu.krddrawellanalytical.commdpi.com

Maceration: Maceration is a conventional extraction method where the source material is soaked in a solvent for a specific period. mdpi.com This technique is often employed for the extraction of bioactive compounds from various natural matrices, including marine organisms. mdpi.comnih.govmdpi.com For instance, the extraction of lipids from marine fungi has been achieved by macerating the frozen mycelium with liquid nitrogen and then extracting with a solvent system like chloroform and methanol. mdpi.com Similarly, methanolic extraction of the sea cucumber Holothuria princeps was performed using the cold maceration method to isolate fatty acids. scielo.sa.cr

| Extraction Method | Principle | Common Solvents | Applications in Natural Product Extraction |

| Soxhlet Extraction | Continuous reflux of a solvent over a solid sample for exhaustive extraction. edu.krdmdpi.com | Hexane, Ethanol, Methanol, Acetone, Ethyl Acetate (B1210297). edu.krd | Extraction of lipids, essential oils, alkaloids, and other bioactive compounds from plant and animal materials. edu.krddrawellanalytical.com |

| Maceration | Soaking the solid material in a solvent to allow for the diffusion of compounds into the solvent. mdpi.com | Ethanol, Methanol, Chloroform. mdpi.commdpi.comscielo.sa.cr | Extraction of flavonoids, lipids, and other bioactive compounds from various sources, including microalgae and marine fungi. mdpi.commdpi.com |

Chromatographic Fractionation and Purification (e.g., Column Chromatography, TLC)

Column Chromatography: Following initial extraction, column chromatography is a crucial step for the separation and purification of target compounds. This technique separates substances based on their differential adsorption to a stationary phase packed in a column. For lipid separation, silica (B1680970) gel is a commonly used adsorbent. tandfonline.comnih.gov For example, fatty alcohols have been partially purified from extracts using silicic acid column chromatography. tandfonline.com In one instance, saturated and unsaturated fatty alcohols were separated by eluting the column with different concentrations of diethyl ether in petroleum ether. tandfonline.com Rechromatography on a silica gel column can be used to further purify the separated fractions. nih.gov

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid analytical technique used to separate components in a mixture based on their polarity. rockefeller.edugerli.com It involves a stationary phase, typically a silica gel-coated plate, and a mobile phase, which is a solvent system that moves up the plate by capillary action. rockefeller.edu In lipid analysis, TLC is highly effective for separating different lipid classes. aocs.orgseafdec.org Nonpolar lipids will migrate further up the plate with a nonpolar solvent system, while polar lipids will adhere more strongly to the polar silica gel and move less. rockefeller.edu Different solvent systems, such as hexane-diethyl ether-acetic acid, are used to achieve optimal separation of neutral lipids. seafdec.org The separated compounds on the TLC plate can be visualized using various methods, including spraying with reagents like primuline (B81338) and viewing under UV light, or using iodine vapor. gerli.comseafdec.org

| Chromatographic Technique | Stationary Phase (Typical) | Mobile Phase (Example for Lipids) | Principle of Separation |

| Column Chromatography | Silica Gel. tandfonline.comnih.gov | Diethyl ether in petroleum ether. tandfonline.com | Differential adsorption of compounds to the stationary phase as the mobile phase passes through the column. google.com |

| Thin-Layer Chromatography (TLC) | Silica Gel G 60 on glass or aluminum plates. rockefeller.edugerli.com | Petroleum ether: diethyl ether: acetic acid (90:10:1, v/v/v). seafdec.org | Separation based on the differential partitioning of compounds between the stationary and mobile phases, influenced by polarity. rockefeller.edu |

Biosynthetic Pathways and Precursor Derivation of Pentadecadien 1 Ol Analogs

Proposed Fatty Acid Metabolism Routes to Long-Chain Unsaturated Alcohols

The journey from primary metabolism to long-chain unsaturated alcohols like Pentadeca-10,12-dien-1-ol begins with fatty acid synthesis. In insects, saturated fatty acids such as palmitic acid (C16) and stearic acid (C18) serve as the primary precursors. nih.gov These are products of the fatty acid synthase (FAS) complex. google.com The subsequent transformation into unsaturated alcohols involves several key metabolic steps:

Desaturation: Introduction of one or more double bonds into the fatty acyl chain.

Chain-shortening: Controlled removal of two-carbon units via β-oxidation. nih.govslu.se

Chain-elongation: Addition of two-carbon units to the fatty acyl chain. nih.govfrontiersin.org

Reduction: Conversion of the terminal carboxyl group of the fatty acyl precursor into an alcohol. harvard.eduslu.se

For instance, studies on the biosynthesis of the conjugated diene (Z,E)-5,7-dodecadienol in the pine caterpillar moth, Dendrolimus punctatus, illustrate a common route. The pathway can start with stearic acid (C18), which undergoes Δ11 desaturation. The resulting (Z)-11-octadecenoate is then subject to chain-shortening to yield the C12 pheromone precursor. nih.gov Similarly, the biosynthesis of (E,E)-8,10-dodecadienol in the codling moth involves the chain shortening of palmitic acid to dodecanoic acid, which is then desaturated. slu.se These pathways, involving initial synthesis of a saturated fatty acid followed by modification, are considered the fundamental routes for producing many analogous long-chain unsaturated alcohols. nih.govcapes.gov.br

The final step in the formation of the alcohol is the reduction of the fatty acyl-CoA, a reaction catalyzed by a fatty acyl reductase (FAR). frontiersin.orgeuropa.eu This reduction occurs after the correct chain length and degree of unsaturation have been established. slu.se

Enzymatic Desaturation and Elongation Mechanisms

The structural diversity of unsaturated alcohols is largely generated by the action of fatty acyl-CoA desaturases (FADs). These enzymes introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. google.com The biosynthesis of a conjugated diene system, as seen in this compound, typically requires at least two desaturation steps or the action of a single bifunctional enzyme. researchgate.netpnas.org

Several classes of desaturases are involved in pheromone biosynthesis, classified by the position of the double bond they create. researchgate.net Key desaturases include:

Δ11-desaturases: Very common in moth pheromone biosynthesis, creating a double bond at the 11th carbon. harvard.educapes.gov.brscilit.com

Δ9-desaturases: A ubiquitous class of enzymes from which other desaturases are thought to have evolved. capes.gov.br

Δ5, Δ10, and Δ13-desaturases: Also play roles in generating specific pheromone components. capes.gov.brresearchgate.net

The formation of a conjugated diene can occur through various enzymatic sequences. For example, in the silkworm moth, Bombyx mori, a bifunctional Δ10,12-desaturase acts on a (Z)-11-hexadecenoic acid precursor to create the conjugated (E,Z)-10,12-diene system of bombykol (B110295). pnas.org In other cases, two separate desaturases may act sequentially. researchgate.net For a C15 analog like this compound, a proposed pathway could involve the Δ12 desaturation of a C15 monoene precursor. The biosynthesis of the related (Z,E)-5,7-dodecadienol can proceed via two alternative routes involving different desaturation steps on C16 or C14 intermediates, followed by chain shortening, highlighting the complexity and flexibility of these enzymatic systems. harvard.edu

Chain elongation, catalyzed by elongase enzymes, can also occur, though it is less common than chain-shortening in the biosynthesis of these specific moth pheromones. nih.govcapes.gov.br However, heterologous expression systems in yeast have demonstrated that elongation enzymes (ELO) can extend fatty acid chains up to C26, providing a potential mechanism for generating longer-chain precursors when needed. frontiersin.org

| Enzyme Class | Function | Example Precursor -> Product | Reference Organism |

| Δ11-Desaturase | Introduces double bond at C-11 | Stearic acid -> (Z)-11-Octadecenoate | Dendrolimus punctatus |

| Δ9-Desaturase | Introduces double bond at C-9 | Dodecanoic acid -> (E)-9-Dodecenoate | Cydia pomonella |

| Δ10,12-Desaturase | Creates conjugated diene | (Z)-11-Hexadecenoate -> (E,Z)-10,12-Hexadecadienoate | Bombyx mori |

| β-Oxidation Enzymes | Chain-shortening by 2 carbons | (Z)-11-Octadecenoate -> (Z)-5-Dodecenoate | Dendrolimus punctatus |

| Fatty Acyl Reductase (FAR) | Reduces acyl group to alcohol | (Z,E)-5,7-Dodecadienoate -> (Z,E)-5,7-Dodecadienol | Dendrolimus punctatus |

Linkages to Polyacetylene Biosynthesis (e.g., Crepenynate (B1232503) Pathway Analogs)

While distinct, the biosynthesis of conjugated diene alcohols shares mechanistic similarities with polyacetylene biosynthesis, particularly the crepenynate pathway found in plants and fungi. nih.govacs.org Polyacetylenes are characterized by one or more carbon-carbon triple bonds, and their formation is a testament to the evolutionary diversification of fatty acid modifying enzymes. mdpi.com

The key link is the FAD2 gene family, which encodes not only canonical desaturases that introduce double bonds but also divergent forms, including acetylenases that catalyze the formation of triple bonds. mdpi.comoup.com The crepenynate pathway begins with the conversion of linoleic acid (a C18 diene) to crepenynic acid by a Δ12-acetylenase, which transforms a double bond into a triple bond. nih.gov This highlights that desaturases and acetylenases are part of the same enzyme superfamily and can perform related dehydrogenation reactions. mdpi.com

The formation of a conjugated diene in moth pheromones, like the Δ10,12 system in bombykol, involves a 1,4-elimination of two hydrogen atoms from a mono-unsaturated precursor. pnas.org This type of desaturation, acting on an already unsaturated fatty acid, is mechanistically related to the reactions that extend unsaturation in the crepenynate pathway. It is plausible that the enzymes responsible for creating conjugated dienes in insects evolved from ancestral desaturases, following a similar evolutionary trajectory to the acetylenases involved in polyacetylene synthesis. oup.com Both pathways demonstrate the recruitment and modification of primary fatty acid metabolism to produce structurally complex, bioactive secondary metabolites. nih.gov

Stereochemical Control in De Novo Biosynthesis

The biological activity of pheromones is critically dependent on their precise stereochemistry, including the configuration (Z/E) of double bonds and the chirality of any stereocenters. The biosynthesis pathways exert rigorous control over these features.

The stereochemistry of the double bonds is determined by the specific desaturase enzyme involved. google.com For example, different Δ11-desaturases can produce either the Z or E isomer, and the specific outcome is encoded in the enzyme's amino acid sequence. researchgate.net In the case of conjugated dienes, the stereochemistry of both double bonds is precisely controlled. The biosynthesis of bombykol, (E,Z)-10,12-hexadecadienol, involves a desaturase that specifically produces the E,Z configuration from a Z-monoene precursor. pnas.org

In cases where the alcohol contains a chiral center, biosynthesis also proceeds with high stereoselectivity. While this compound itself is not chiral, analogs can be. Studies on the pheromone hydroxydanaidal in the moth Creatonotos transiens provide a clear example of stereochemical control. This moth converts a precursor alkaloid with a (7S) configuration into a pheromone with the opposite (7R) configuration. pnas.org This inversion of stereochemistry is achieved through a proposed mechanism involving the oxidation of the hydroxyl group at C-7 to a ketone, followed by a stereoselective reduction to produce the alcohol with the R configuration. uni-freiburg.deresearchgate.net This demonstrates that organisms possess enzymes capable of not only creating but also inverting stereocenters to achieve the required molecular geometry for biological function.

Stereoselective Chemical Synthesis Strategies for Pentadecadien 1 Ol

Total Synthesis Approaches to Specific Dienyl Isomers

The total synthesis of insect pheromones, such as bombykol (B110295) ((10E, 12Z)-10,12-hexadecadien-1-ol), a related compound, requires precise control over the geometry of the double bonds. tandfonline.comnih.gov The synthesis of the four possible cis/trans isomers of bombykol was crucial in confirming its structure as the (10E, 12Z)-isomer, which was the only one to exhibit the same biological activity as the natural pheromone. nih.gov This highlights the necessity for synthetic routes that can selectively produce a single, desired dienyl isomer of pentadeca-10,12-dien-1-ol.

One notable strategy involves a multi-step sequence starting from a saturated carboxylic acid. This acid undergoes enzymatic desaturation to introduce the first double bond, followed by a unique 1,4-elimination of two hydrogen atoms to create the conjugated diene system. The final step is the reduction of the carboxylic acid group to a primary alcohol. slideshare.net This biosynthetic approach provides a blueprint for chemical syntheses aiming for high stereoselectivity.

Carbon Chain Elongation Through Alkylation of Unsaturated Alcohols

A common strategy in the synthesis of long-chain molecules like this compound is the stepwise construction of the carbon skeleton. Carbon chain elongation can be effectively achieved through the alkylation of unsaturated alcohols or their derivatives. Acetylenic alcohols, in particular, are valuable intermediates in this process. rsc.orgin-academy.uznih.govkhanacademy.org

The general approach involves the deprotonation of a terminal alkyne to form a potent nucleophile, which can then react with an alkyl halide to extend the carbon chain. This process, known as alkynylation, allows for the introduction of additional carbon atoms while preserving the triple bond for further functionalization. wikipedia.org The resulting elongated alkyne can then be selectively reduced to form the desired cis or trans double bond.

For instance, a synthesis might begin with a shorter-chain terminal alkyne. This alkyne can be deprotonated and reacted with a suitable alkyl halide containing a protected alcohol functional group. After the coupling reaction, the protecting group can be removed, and the triple bond can be selectively reduced to generate the desired dienol. The choice of reducing agent is critical for controlling the stereochemistry of the resulting double bond.

Regio- and Stereoselective Reduction of Polyunsaturated Precursors (e.g., Aldehydes, Ketones)

The regio- and stereoselective reduction of polyunsaturated precursors, such as aldehydes and ketones, is a powerful tool for the synthesis of specific dienol isomers. bham.ac.uk This approach allows for the introduction of the desired stereochemistry at a late stage in the synthetic sequence.

One common method involves the reduction of a conjugated enyne. rsc.orgnih.govresearchgate.netacs.org The triple bond of the enyne can be selectively reduced to a double bond with a specific geometry (cis or trans) depending on the choice of catalyst and reaction conditions. For example, the use of Wilkinson's catalyst can lead to the regioselective hydrogenation of a terminal alkene in the presence of other double bonds. nih.gov

Enzymatic reductions using alcohol dehydrogenases have also proven to be highly effective for the stereoselective reduction of prochiral diketones to their corresponding diols. mdpi.com These biocatalysts can exhibit high levels of enantioselectivity and diastereoselectivity, providing access to optically pure diols that can serve as chiral building blocks for the synthesis of this compound.

Below is a table summarizing various reduction methods and their applications in the synthesis of unsaturated alcohols:

Wittig Reaction and Other Olefination Methodologies for Diene Construction

The Wittig reaction and its modifications are indispensable tools for the construction of carbon-carbon double bonds, making them highly valuable for the synthesis of conjugated dienes like this compound. brainly.comresearchgate.netmcmaster.cachegg.comproprep.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.

To construct a conjugated diene with specific stereochemistry, it is generally preferable to react a non-stabilized, saturated ylide with an α,β-unsaturated aldehyde. researchgate.net This approach tends to preserve the stereochemistry of the existing double bond while controlling the geometry of the newly formed one.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions and often provides excellent E-selectivity in the formation of the new double bond. wikipedia.orgalfa-chemistry.comnrochemistry.comorganic-chemistry.orgyoutube.com The HWE reaction is particularly advantageous due to the higher nucleophilicity of the phosphonate (B1237965) carbanions and the ease of removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.comorganic-chemistry.org For the synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction can be employed. nrochemistry.comyoutube.com

Other olefination methods, such as the Julia-Kocienski olefination, also offer powerful means to construct dienes with high stereoselectivity. alfa-chemistry.com The choice of olefination strategy depends on the desired stereochemistry of the final product and the nature of the available starting materials.

Organometallic Coupling Reactions in Unsaturated Alcohol Synthesis

Organometallic coupling reactions have emerged as powerful and versatile methods for the formation of carbon-carbon bonds, and they are widely used in the synthesis of unsaturated alcohols. libretexts.orgpressbooks.pub These reactions typically involve a transition metal catalyst, such as palladium or nickel, which facilitates the coupling of an organometallic reagent with an organic halide or triflate.

The Negishi coupling, which employs an organozinc reagent, is particularly notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. nih.govwikipedia.orgchemistnotes.comorganic-chemistry.orgillinois.edu This versatility makes it well-suited for the synthesis of complex molecules like this compound. For example, a vinyl zinc reagent could be coupled with an alkyl halide containing a protected alcohol to construct the carbon backbone of the target molecule.

Other important organometallic coupling reactions include the Suzuki coupling (organoboron reagents) and the Stille coupling (organotin reagents). mdpi.com These reactions offer a broad scope and high functional group tolerance, making them valuable tools in the synthetic chemist's arsenal.

The following table provides a comparison of different organometallic coupling reactions used in the synthesis of unsaturated compounds:

Convergent and Divergent Synthetic Routes

In planning the synthesis of a complex molecule like this compound, chemists often choose between two main strategies: convergent synthesis and divergent synthesis.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to produce a variety of different target molecules. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. For example, a common intermediate could be synthesized and then subjected to different olefination or reduction conditions to produce the various stereoisomers of this compound.

The choice between a convergent and divergent approach depends on the specific goals of the synthesis. For the large-scale production of a single, well-defined isomer of this compound, a convergent synthesis is often preferred. For the exploration of the biological activity of different isomers, a divergent approach may be more suitable.

Advanced Analytical Methodologies for Structural Elucidation of Pentadecadien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular skeleton and the geometry of the double bonds.

Proton (¹H) NMR for Olefinic and Alkyl Proton Analysis

The ¹H NMR spectrum of Pentadeca-10,12-dien-1-ol is expected to exhibit distinct regions corresponding to the different types of protons within the molecule. The most characteristic signals are those of the olefinic protons in the conjugated diene system (C10–C13). These protons typically resonate in the downfield region, approximately between 5.3 and 6.5 ppm, due to the deshielding effect of the π-electron systems. The exact chemical shifts and the magnitude of the coupling constants (J-values) between these protons are diagnostic of the stereochemistry (E/Z configuration) of the double bonds.

The proton attached to the oxygen-bearing carbon (H1) would appear as a triplet around 3.6 ppm, coupled to the adjacent methylene protons at C2. The allylic protons at C9 and C14, being adjacent to the diene, would resonate around 2.0–2.2 ppm. The remaining methylene protons of the long alkyl chain (C2–C8) would produce a series of overlapping multiplets in the upfield region, typically between 1.2 and 1.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H1 (-CH₂OH) | ~ 3.6 | Triplet (t) |

| H2-H8 (-(CH₂)₇-) | ~ 1.2 - 1.6 | Multiplet (m) |

| H9 (-CH₂-C=) | ~ 2.0 - 2.2 | Multiplet (m) |

| H10-H13 (=CH-CH=CH-CH=) | ~ 5.3 - 6.5 | Multiplet (m) |

| H14 (=CH-CH₂) | ~ 2.0 - 2.2 | Multiplet (m) |

Carbon-13 (¹³C) NMR and DEPT for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the olefinic carbons (C10, C11, C12, C13) are expected to appear in the 120–140 ppm range. The carbon atom bonded to the hydroxyl group (C1) would be found around 62 ppm. The carbons of the long alkyl chain would resonate in the upfield region of 25–33 ppm, while the terminal methyl carbon (C15) would be the most shielded, appearing around 14 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks, allowing for unambiguous assignment of the carbon types in the aliphatic chain and the dienyl system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

|---|---|---|

| C1 (-CH₂OH) | ~ 62 | CH₂ |

| C2-C9 (-(CH₂)₈-) | ~ 25 - 33 | CH₂ |

| C10-C13 (Diene) | ~ 120 - 140 | CH |

| C14 (-CH₂-CH₃) | ~ 25 - 33 | CH₂ |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H1 to H2, H2 to H3, and so on along the alkyl chain. Crucially, it would establish the connectivity through the dienyl system, showing correlations between the olefinic and allylic protons (e.g., H9 with H10, H13 with H14). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.eduresearchgate.net It allows for the definitive assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For example, the proton signal at ~3.6 ppm would show a cross-peak to the carbon signal at ~62 ppm, confirming the C1 position. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.eduyoutube.com This is vital for connecting molecular fragments that are not directly bonded through protons. For instance, an HMBC experiment could show a correlation from the protons at C9 to carbons C10 and C11, confirming the position of the alkyl chain relative to the diene.

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure, allowing for the complete assignment of all atoms and their connectivity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectra for each component. It is highly effective for the analysis of volatile compounds like long-chain alcohols. nih.gov

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Proposed Fragment | Interpretation |

|---|---|---|

| 224 | [C₁₅H₂₈O]⁺ | Molecular Ion (M⁺) - often weak or absent |

| 206 | [C₁₅H₂₆]⁺ | Loss of H₂O from the molecular ion |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the determination of its elemental formula. For a compound with the molecular formula C₁₅H₂₈O, the calculated exact mass is 224.2140. rsc.orgpitt.eduuni-muenchen.de HRMS analysis of this compound would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm). This high level of accuracy definitively confirms the molecular formula and distinguishes it from other potential compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Alcohol, Alkene)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is generated. For this compound, IR spectroscopy is instrumental in confirming the presence of its defining alcohol (-OH) and conjugated alkene (C=C) groups.

Key characteristic absorption bands for this compound include:

Alcohol O-H Stretch: A strong and characteristically broad absorption band appears in the region of 3650 to 3200 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the alcohol groups.

C-H Stretch: Absorptions due to C-H stretching are typically found between 3100 and 2850 cm⁻¹. Vinylic C-H bonds (associated with the double bond) absorb at slightly higher frequencies (3100-3000 cm⁻¹) compared to the aliphatic C-H bonds of the long carbon chain (3000-2850 cm⁻¹). libretexts.orgvscht.cz

Alkene C=C Stretch: The conjugated carbon-carbon double bonds give rise to one or two absorption bands in the 1680-1600 cm⁻¹ range. Conjugation typically lowers the frequency and increases the intensity of the absorption compared to an isolated double bond. libretexts.orglibretexts.org

Alcohol C-O Stretch: A strong band corresponding to the C-O single bond stretching vibration is found in the fingerprint region, typically between 1260 and 1050 cm⁻¹. vscht.cz

The table below summarizes the expected IR absorption frequencies for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3650 - 3200 | Strong, Broad |

| Alkene (=C-H) | C-H Stretch | 3100 - 3000 | Medium |

| Alkane (-C-H) | C-H Stretch | 3000 - 2850 | Strong |

| Alkene (C=C) | C=C Stretch (Conjugated) | 1680 - 1600 | Medium to Strong |

| Alcohol (C-O) | C-O Stretch | 1260 - 1050 | Strong |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of a sample and for separating its various geometric isomers (e.g., 10E,12E; 10E,12Z; 10Z,12E; 10Z,12Z).

Isomer Separation: The conjugated diene at the C10 and C12 positions of this compound can exist in different geometric arrangements (cis/trans or Z/E). These isomers often have very similar physical properties, making their separation challenging.

Gas Chromatography (GC): In GC, the sample is vaporized and passed through a long, thin column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. For conjugated dienes, specialized polar capillary columns are often used. Research on similar compounds has shown that the (E)-isomers of conjugated dienes tend to elute from a polar GC column faster than the corresponding (Z)-isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is also highly effective for separating geometric isomers. researchgate.netnih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation mechanism relies on subtle differences in the polarity and shape of the isomers. For similar dienol compounds, studies have demonstrated that (E)-isomers typically elute later than the corresponding (Z)-isomers from a reversed-phase ODS (octadecylsilane) column. researchgate.net

The following table illustrates the general elution order for geometric isomers of a conjugated dienol using different chromatographic techniques.

| Technique | Stationary Phase Type | General Elution Order | Reference Principle |

|---|---|---|---|

| Gas Chromatography (GC) | Polar | (E)-isomer before (Z)-isomer | Based on differential interaction with the polar stationary phase. researchgate.net |

| Reversed-Phase HPLC | Nonpolar (e.g., ODS, C18) | (Z)-isomer before (E)-isomer | Based on differences in polarity and hydrophobic interactions. researchgate.net |

An Examination of this compound in Research and Development

The field of chemical research is vast, with countless compounds being investigated for their potential applications across various industries. This article focuses specifically on the chemical compound this compound and its documented roles in agricultural research, biotechnology, and as a chemotaxonomic marker, adhering strictly to the available scientific literature.

Potential Applications of Pentadeca 10,12 Dien 1 Ol in Research and Development

A thorough review of scientific databases and research literature was conducted to gather information on the potential applications of Pentadeca-10,12-dien-1-ol. The following sections detail the findings within the specified areas of interest.

There is no available scientific literature detailing the use of this compound in the development of environmentally compatible pest management strategies, such as its use as an insect attractant or repellent. Research in this area has focused on structurally similar compounds with different carbon chain lengths, but specific studies on this compound are absent.

An extensive search of agricultural and chemical research databases yielded no studies or reports on the investigation of this compound as a natural herbicidal agent or for its potential application in weed control.

There is currently no research available that identifies this compound as a microbial metabolite or investigates its potential to enhance plant growth or disease resistance.

While fatty alcohols, in general, are a subject of research for the synthesis of bio-based materials and specialty chemicals, no specific studies were found that identify or utilize this compound as a precursor for these applications.

A review of the literature did not yield any instances of this compound being used as a chemotaxonomic marker for the differentiation of species.

Future Research Directions and Unexplored Avenues for Pentadecadien 1 Ol Studies

Deeper Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of most Type-I lepidopteran sex pheromones, which are typically C10–C18 alcohols, aldehydes, or acetates, originates from fatty acid metabolism. oup.comfrontiersin.org This process is orchestrated by a suite of specialized enzymes. Future research must pinpoint the exact enzymatic machinery responsible for producing Pentadeca-10,12-dien-1-ol.

The primary candidates for investigation are fatty acyl-CoA desaturases (FADs), which introduce double bonds, and fatty acyl-CoA reductases (FARs), which convert the fatty acid derivative into an alcohol. oup.comnih.gov A key research goal is to identify the specific desaturases that create the conjugated Δ10, Δ12 diene system. This likely involves a sequential desaturation process, and discovering the enzymes and the order of their action is a critical unknown. Furthermore, the specific FAR that acts on the C15 precursor to yield the final alcohol product needs to be identified and characterized. nih.gov The growing number of sequenced insect genomes and transcriptomes provides a rich resource for discovering these novel enzyme candidates. oup.com

Table 1: Key Enzyme Families and Future Research Objectives for this compound Biosynthesis

| Enzyme Family | General Function in Pheromone Biosynthesis | Specific Research Objective for this compound |

|---|---|---|

| Fatty Acid Synthases (FAS) | Production of saturated fatty acid precursors (e.g., palmitic acid). slu.se | Determine the primary C15 or C16 fatty acid precursor for the pathway. |

| Fatty Acyl-CoA Desaturases (FADs) | Introduce double bonds at specific positions in the acyl chain. oup.com | Identify and characterize the specific Δ10 and Δ12 desaturases responsible for creating the conjugated diene system. |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the terminal carboxyl group to an alcohol. nih.gov | Isolate and functionally express the FAR that selectively reduces the 15-carbon dienoic acyl-CoA to this compound. |

Development of Highly Stereoselective and Sustainable Synthetic Methodologies

The high cost and environmental impact of many traditional chemical synthesis routes for pheromones have limited their widespread use in sustainable agriculture. acs.orgyale.eduunl.edu Future work should focus on developing efficient, cost-effective, and green synthesis strategies for this compound.

A particularly promising avenue is the application of olefin metathesis, a powerful and environmentally benign reaction for creating carbon-carbon double bonds. acs.orgyale.edu This approach could offer a more direct and less wasteful route to the conjugated diene structure compared to classical methods. acs.org Another sustainable frontier is biosynthesis, using engineered microbes or plants as cellular factories. era-learn.eu Yeast strains, for example, can be metabolically engineered with the specific desaturase and reductase genes to produce the target pheromone from simple sugars. oup.comfrontiersin.org

Crucially, any synthetic methodology must be highly stereoselective. The biological activity of conjugated diene pheromones is often dependent on a specific geometric configuration (e.g., E,E, E,Z, or Z,E) of the double bonds. nih.govsci-hub.se Therefore, developing syntheses that yield the biologically active isomer in high purity is essential for practical applications.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Functions

The precise structural features of a pheromone dictate its interaction with the corresponding receptor proteins in an insect's antenna. frontiersin.org Comprehensive Structure-Activity Relationship (SAR) studies are needed to understand which parts of the this compound molecule are essential for its biological function.

This research involves the synthesis of a series of structural analogs and testing their activity in electrophysiological and behavioral assays. Key structural modifications for investigation would include:

Geometry of the Diene: Synthesizing all possible geometric isomers (E,E; E,Z; Z,E; Z,Z) of the 10,12-diene to determine which is the most active.

Position of the Diene: Shifting the conjugated double bonds to other positions (e.g., 9,11 or 11,13) to test the importance of their location.

Chain Length: Synthesizing homologs with shorter (C14) or longer (C16) carbon chains.

Functional Group: Replacing the terminal alcohol with an aldehyde or an acetate (B1210297) ester, as these are common functional groups in related pheromones. oup.com

The results of these studies would build a detailed map of the structural requirements for receptor binding and behavioral response, which is invaluable for designing species-specific pest management tools.

Table 2: Proposed Analogs for SAR Studies of this compound

| Structural Modification | Example Analog | Purpose of Study |

|---|---|---|

| Geometric Isomerism | (10E,12Z)-Pentadecadien-1-ol | Determine the optimal 3D shape for receptor binding. |

| Positional Isomerism | Pentadeca-9,11-dien-1-ol | Assess the importance of the diene's position along the carbon chain. |

| Chain Length Variation | Hexadeca-11,13-dien-1-ol | Evaluate the effect of chain length on biological activity. |

| Functional Group Change | Pentadeca-10,12-dienal | Investigate the role of the terminal functional group in signal perception. |

Assessment of Environmental Fate and Transformation of Naturally Occurring Isomers

Once released into the environment, a pheromone's chemical signal is subject to degradation by atmospheric and environmental factors. royalsocietypublishing.org Understanding the environmental fate of this compound is crucial for its effective application in pest control and for assessing its ecological impact.

The conjugated diene system is known to be particularly susceptible to degradation by UV radiation (sunlight) and oxidation by atmospheric components like ozone. nih.govmpg.deresearchgate.net This can lead to isomerization (changing the E/Z geometry) or breakdown of the molecule, rendering the signal ineffective. mpg.de Conversely, some insect-produced compounds can be activated by environmental exposure, where breakdown products become the active semiochemicals. royalsocietypublishing.orgbiorxiv.org

Future research should focus on identifying the degradation products of this compound under various environmental conditions (e.g., different levels of UV light, humidity, and ozone). Studies should also determine the compound's biodegradability, as long-chain alcohols are often readily biodegraded. nih.govwikipedia.org Quantum chemical analysis could also be employed to predict the molecule's stability and reactivity with environmental agents. researchgate.net

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Discovery and Analysis

The fields of metabolomics, proteomics, and transcriptomics offer powerful, holistic tools for accelerating pheromone research. agriscigroup.usnih.gov An integrated "omics" approach can rapidly connect genes to functions and identify complete biosynthetic pathways. nih.gov

Transcriptomics: Analyzing the RNA from an insect's pheromone gland can reveal which genes, including those for FADs and FARs, are highly expressed during pheromone production. nih.govresearchgate.net This provides a list of strong candidate genes for further study.

Proteomics: This technique identifies the full suite of proteins present in the gland, confirming that the candidate genes from transcriptomics are translated into functional enzymes. unesp.brnih.govtandfonline.com

Metabolomics: By analyzing the small molecules in the gland, metabolomics can identify the final pheromone product (this compound), its precursors, and other related metabolites, providing a complete chemical snapshot of the biosynthetic process. agriscigroup.usnih.govmpg.de

Combining these technologies can create a comprehensive model of pheromone production, from gene to final compound, providing numerous targets for potential disruption in pest species. nih.gov

Table 3: Application of Omics Technologies to this compound Research

| Omics Technology | Research Application | Expected Outcome |

|---|---|---|

| Transcriptomics | RNA-Seq of pheromone glands from mature vs. immature females. | Identification of candidate genes (FADs, FARs, etc.) involved in biosynthesis. nih.govresearchgate.net |

| Proteomics | Mass spectrometry analysis of proteins from active pheromone glands. | Confirmation of enzyme expression and identification of key biosynthetic proteins. unesp.brresearchgate.net |

| Metabolomics | GC-MS or LC-MS analysis of gland extracts. | Unambiguous identification of this compound, its isomers, and metabolic precursors. agriscigroup.usnih.gov |

Exploration of Undiscovered Biological and Ecological Roles

While long-chain unsaturated alcohols are commonly sex pheromones that attract males, this is not their only possible function. oup.comwikipedia.org Insect chemical communication is highly complex, and single compounds can play multiple roles depending on the context. slu.se

Future research should explore the full behavioral repertoire elicited by this compound. It may function not only as a long-range attractant but also as:

An aggregation pheromone: Encouraging both males and females to gather at a resource. slu.se

An alarm pheromone: Warning conspecifics of danger, a role often filled by smaller, more volatile molecules but not exclusively. slu.sebohrium.com

An epideictic pheromone: Marking a territory or host to deter competitors. royalsocietypublishing.org

A component of a multi-chemical blend: The ratio of this compound to other compounds may be the true signal, with the single compound having little activity on its own.

Carefully designed behavioral bioassays that test the compound in different ecological scenarios (e.g., in the presence of host plants, predators, or varying densities of conspecifics) are needed to uncover these potentially undiscovered and subtle biological and ecological functions.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Pentadeca-10,12-dien-1-ol in synthetic samples?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of double bonds (10,12) and hydroxyl group (1-ol) via coupling constants and chemical shifts. Compare with reference spectra from structurally similar dienols .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (360.616 g/mol) and isotopic patterns. Gas chromatography-MS (GC-MS) aids in detecting volatile impurities .

- Infrared Spectroscopy (IR) : Identify hydroxyl (O-H stretch ~3200–3600 cm) and alkene (C=C stretch ~1650 cm) functional groups .

Q. How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .

- Waste Disposal : Segregate waste in labeled containers for incineration by certified hazardous waste services. Avoid aqueous disposal due to potential environmental persistence .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; consult poison control if irritation persists .

Q. What synthetic routes are commonly employed to produce this compound?

Methodological Answer:

- Wittig Reaction : Utilize alkyl phosphonium ylides to introduce double bonds at positions 10 and 12, followed by hydroxylation at the terminal carbon .

- Enzymatic Reduction : Lipase-mediated reduction of pentadeca-10,12-dienal precursors under mild conditions for stereoselective hydroxyl group formation .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Meta-Analysis : Systematically review literature using databases like Web of Science, filtering by study design (e.g., in vitro vs. in vivo) and compound purity (>95% threshold recommended) .

- Experimental Replication : Reproduce key assays (e.g., antimicrobial tests) under standardized conditions (pH, temperature, solvent controls) to isolate compound-specific effects .

- Data Normalization : Account for batch-to-batch variability by including internal standards (e.g., deuterated analogs) in LC-MS workflows .

Q. What experimental strategies optimize the oxidative stability of this compound in long-term storage for pharmacological studies?

Methodological Answer:

- Antioxidant Additives : Test stabilizers like butylated hydroxytoluene (BHT) at 0.01–0.1% w/w under inert (N) atmospheres. Monitor degradation via peroxide value assays .

- Temperature Control : Store at −20°C in amber vials to minimize UV-induced isomerization of double bonds. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

- Structural Modification : Explore ester derivatives (e.g., acetate-protected hydroxyl) to enhance stability while retaining bioactivity .

Q. How can computational chemistry elucidate the mechanistic role of this compound in lipid membrane interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers using software like GROMACS, parameterizing force fields (e.g., CHARMM36) for dienol-lipid interactions .

- Density Functional Theory (DFT) : Calculate electron density profiles to predict reactivity at double bonds and hydroxyl sites, correlating with experimental oxidation rates .

- QSAR Modeling : Develop quantitative structure-activity relationship models to link structural features (e.g., chain length, unsaturation) to membrane fluidity modulation .

Methodological Design & Reproducibility

Q. What experimental design principles minimize bias in studies investigating this compound’s antimicrobial properties?

Methodological Answer:

- Blinding : Use double-blind protocols where researchers and analysts are unaware of sample identities during data collection .

- Positive/Negative Controls : Include known antimicrobial agents (e.g., ampicillin) and solvent-only controls to validate assay sensitivity .

- Power Analysis : Predefine sample sizes using statistical tools (e.g., G*Power) to ensure adequate detection of effect sizes (α=0.05, β=0.8) .

Q. How should researchers document methodologies to ensure reproducibility of this compound synthesis and testing?

Methodological Answer:

- Detailed Protocols : Specify reaction conditions (time, temperature, molar ratios), purification steps, and instrument calibration data in supplementary materials .

- FAIR Data Principles : Upload raw spectral data (NMR, MS) to repositories like Figshare with unique DOIs, enabling independent verification .

- Version Control : Track procedural revisions using platforms like GitHub or LabArchives to maintain transparency in iterative optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.